The compound can be classified under the following categories:
The synthesis and characterization of this compound can be sourced from various chemical databases and research articles focusing on organic synthesis and medicinal chemistry.
The synthesis of (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate typically involves several steps:
Technical Parameters:
The molecular structure of (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate can be visualized using various techniques:
(1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate may participate in several chemical reactions, including:
The mechanism of action for (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate is not fully elucidated but may involve:
Research indicates that compounds with similar structures often exhibit activity at central nervous system receptors, suggesting possible therapeutic applications in neuropharmacology.
The physical and chemical properties of (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate include:
| Property | Value |
|---|---|
| Molecular Weight | Approximately 227 g/mol |
| Melting Point | Not well-documented; expected to be moderate based on structural analogs |
| Solubility | Soluble in water; solubility may vary with pH |
| Stability | Stable under normal conditions; sensitive to moisture |
These properties can significantly influence its behavior in biological systems and during synthesis.
(1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate has potential applications in:
(1-(sec-Butyl)pyrrolidin-3-yl)methanamine oxalate (CAS: 1203103-80-3) features a protonated tertiary amine within the pyrrolidine ring and an oxalate counterion that stabilizes the structure through ionic and hydrogen-bonding interactions. The molecular formula is C11H22N2O4, with a molecular weight of 246.30 g/mol [2]. The sec-butyl substituent (–CH(CH3)CH2CH3) at the pyrrolidine nitrogen introduces a chiral center at the branching carbon, generating R and S enantiomers. This stereochemical complexity significantly influences the compound’s biological interactions and crystallization behavior [2] [4].
The SMILES notation (NCC1CN(C(C)CC)CC1.O=C(O)C(O)=O) reveals two key structural motifs:
O=C(O)C(O)=O) serving as a diacidic counterion [2]. Table 1: Structural Descriptors of (1-(sec-Butyl)pyrrolidin-3-yl)methanamine Oxalate
| Property | Value |
|---|---|
| CAS Registry Number | 1203103-80-3 |
| Molecular Formula | C11H22N2O4 |
| Molecular Weight | 246.30 g/mol |
| SMILES | NCC1CN(C(C)CC)CC1.O=C(O)C(O)=O |
| Chiral Centers | 2 (C3-pyrrolidine, sec-butyl Cα) |
The compound’s physicochemical behavior is governed by its salt formation with oxalic acid. This enhances aqueous solubility relative to the free base, critical for biological applications. Storage at –20°C is recommended to maintain stability, indicating sensitivity to thermal degradation [2]. Though single-crystal XRD data for this specific compound is unavailable, structural analogs like oxalic acid/pyridine complexes exhibit planar hydrogen-bonded networks. The oxalate ion typically forms two N–H···O bonds with the protonated pyrrolidine nitrogen and additional O–H···N interactions via its carboxylic groups, creating a stable crystalline lattice [9].
The sec-butyl group’s steric bulk influences melting point depression compared to straight-chain analogs (e.g., (1-butylpyrrolidin-3-yl)methanamine). This branching also reduces hygroscopicity, enhancing solid-state stability [5].
Table 2: Physicochemical Properties
| Property | Characteristics |
|---|---|
| Solubility | Moderate in water (enhanced by oxalate salt); high in polar organics (methanol, DMSO) |
| Stability | Thermally sensitive; store at –20°C; oxalate salt mitigates volatility |
| Crystalline Features | Likely monoclinic crystals with O–H···N/N–H···O bonding |
NMR Spectroscopy:
IR Spectroscopy:Characteristic absorptions include:
Mass Spectrometry:
Table 3: Spectroscopic Signatures
| Technique | Key Assignments |
|---|---|
| 1H NMR | δ 0.9 (–CH3), 2.2 (–N–CH), 2.7 (–CH2NH2), 3.0 (pyrrolidine N–CH2) |
| IR | 1720 cm−1 (νC=O), 2550 cm−1 (νN+–H) |
| MS | m/z 171.2 [C11H22N2]+ (base ion) |
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5